molecular formula C9H8BrFO B13986784 1-(5-Bromo-4-fluoro-2-methyl-phenyl)-ethanone

1-(5-Bromo-4-fluoro-2-methyl-phenyl)-ethanone

Cat. No.: B13986784
M. Wt: 231.06 g/mol
InChI Key: JBBHUVGQFYPUBW-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one typically involves the bromination and fluorination of 2-methylacetophenone. One common method includes the following steps:

    Bromination: 2-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 4-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Bromo-2-fluoro-4-methylphenyl)ethan-1-one: Similar structure but with different positions of the fluorine and methyl groups.

    2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one: Similar structure but with different positions of the bromine and fluorine atoms.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a methoxy group instead of a methyl group.

The uniqueness of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-9(11)8(10)4-7(5)6(2)12/h3-4H,1-2H3

InChI Key

JBBHUVGQFYPUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)Br)F

Origin of Product

United States

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